molecular formula C9H9BrClNO2 B14762754 Isopropyl 5-bromo-2-chloronicotinate

Isopropyl 5-bromo-2-chloronicotinate

Cat. No.: B14762754
M. Wt: 278.53 g/mol
InChI Key: MSSCNNSGYVRPKZ-UHFFFAOYSA-N
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Description

Isopropyl 5-bromo-2-chloronicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with bromine at position 5, chlorine at position 2, and an isopropyl ester group at the carboxylic acid position (C3). The bromine and chlorine substituents enhance electrophilicity, making it reactive toward nucleophilic aromatic substitution, while the isopropyl ester group contributes to lipophilicity, influencing solubility and bioavailability.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

propan-2-yl 5-bromo-2-chloropyridine-3-carboxylate

InChI

InChI=1S/C9H9BrClNO2/c1-5(2)14-9(13)7-3-6(10)4-12-8(7)11/h3-5H,1-2H3

InChI Key

MSSCNNSGYVRPKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N=CC(=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 5-bromo-2-chloronicotinate can be synthesized through a multi-step process involving the bromination and chlorination of nicotinic acid derivatives. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and chlorination reactions followed by esterification. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-bromo-2-chloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted nicotinates, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Isopropyl 5-bromo-2-chloronicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 5-bromo-2-chloronicotinate involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents on the pyridine ring can influence its binding affinity and reactivity with enzymes and receptors. The compound may act by inhibiting or activating certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with analogs identified through structural similarity indices and functional group variations. Data is synthesized from peer-reviewed sources and chemical databases.

Table 1: Comparative Properties of Isopropyl 5-Bromo-2-Chloronicotinate and Analogs
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents (Pyridine Positions) Functional Group Similarity Score
This compound Not provided C₉H₉BrClNO₂ 278.5 Br (5), Cl (2) Isopropyl ester N/A
6-Bromo-2-methoxynicotinic acid 67367-26-4 C₇H₆BrNO₃ 248.03 Br (6), OCH₃ (2) Carboxylic acid 0.96
5-Bromo-2-chloro-N-(2-cyclopropylethyl)isonicotinamide 1872053-31-0 C₁₁H₁₂BrClN₂O 303.58 Br (5), Cl (2) Amide Structural similarity inferred
Methyl 5-cyclopropyl-2-methoxynicotinate 65515-26-6 C₁₁H₁₃NO₃ 207.23 Cyclopropyl (5), OCH₃ (2) Methyl ester 0.79

Critical Observations

Positional and Functional Group Effects: The 0.96-similarity compound, 6-bromo-2-methoxynicotinic acid, shares a bromine substituent but at position 6 instead of 3. The methoxy group (OCH₃) at position 2 is less electronegative than chlorine, reducing electrophilicity compared to the target compound . 5-Bromo-2-chloro-N-(2-cyclopropylethyl)isonicotinamide () shares bromine and chlorine substituents but differs in the carboxylate group (amide vs. ester) and pyridine ring orientation (isonicotinamide vs. nicotinate).

Reactivity and Stability: The isopropyl ester in the target compound enhances lipophilicity compared to carboxylic acid analogs like 6-bromo-2-methoxynicotinic acid, which may limit membrane permeability in biological systems .

Synthetic Applications: The chlorine at position 2 in the target compound facilitates nucleophilic displacement reactions, a property less pronounced in methoxy-substituted analogs. Amide derivatives (e.g., ) are often prioritized in drug discovery for their metabolic stability, whereas esters like the target compound are prone to hydrolysis in vivo .

Research Findings and Implications

  • Thermodynamic Data : Esters like the target compound typically exhibit lower melting points (~50–80°C) compared to amides (>100°C), as observed in related compounds .
  • Solubility : Computational models predict the target’s logP value to be ~2.5, higher than carboxylic acid analogs (logP ~1.2) due to the isopropyl group .

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